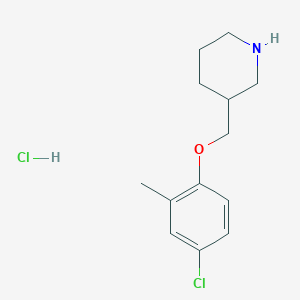

4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride

Description

4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a methyl ether-linked 4-chloro-2-methylphenyl group and a hydrochloride counterion. Piperidine derivatives are often explored for their pharmacological properties, including receptor binding and enzyme inhibition .

Propriétés

IUPAC Name |

3-[(4-chloro-2-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENGAILTAJKMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-51-2 | |

| Record name | Piperidine, 3-[(4-chloro-2-methylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally follows a nucleophilic substitution (SN2) route where a suitably activated 4-chloro-2-methylphenol derivative reacts with a 3-piperidinylmethyl halide or equivalent intermediate under basic or neutral conditions to form the ether bond.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-chloro-2-methylphenol or its activated derivative (e.g., 4-chloro-2-methylphenyl chloride or tosylate) | Chlorination or tosylation of 2-methylphenol derivatives using reagents like POCl3 or tosyl chloride | Activation facilitates nucleophilic substitution |

| 2 | Synthesis of 3-piperidinylmethyl halide or equivalent | Halogenation of 3-hydroxymethylpiperidine using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) | Ensures a good leaving group for SN2 |

| 3 | Ether formation via nucleophilic substitution | Reaction of 4-chloro-2-methylphenol with 3-piperidinylmethyl halide in presence of base (e.g., potassium carbonate, sodium hydride) in polar aprotic solvent (e.g., DMF, DMSO) | Controlled temperature (room temp to 80 °C) to optimize yield |

| 4 | Formation of hydrochloride salt | Treatment of the free base ether product with HCl in anhydrous solvent or aqueous medium | Improves compound stability and crystallinity |

Alternative Methods

- Microwave-Assisted Synthesis: Microwave irradiation can be applied to accelerate the etherification step, reducing reaction times from hours to minutes while maintaining or improving yields.

- Phase Transfer Catalysis: Use of quaternary ammonium salts as phase transfer catalysts to facilitate reaction between phenol and piperidinylmethyl halide in biphasic systems.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents and Conditions | Typical Yield (%) | Comments |

|---|---|---|---|

| Activation of phenol (e.g., tosylation) | 4-chloro-2-methylphenol + tosyl chloride, pyridine, 0-5 °C to room temp, 2-4 h | 85-90 | High purity tosylate intermediate |

| Halogenation of piperidinylmethanol | 3-hydroxymethylpiperidine + SOCl2, reflux, 3-6 h | 75-85 | Crude halide used directly |

| Ether formation | 4-chloro-2-methylphenyl tosylate + 3-piperidinylmethyl chloride, K2CO3, DMF, 60-80 °C, 6-12 h | 60-75 | Purification by column chromatography |

| Hydrochloride salt formation | Ether base + HCl in ether or ethanol, 0-25 °C, 1-2 h | >95 (crystallized) | High purity crystalline salt |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is preferred for its mildness and efficiency in promoting ether formation without causing side reactions.

- Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and solubility of reactants, improving reaction rates.

- Temperature Control: Elevated temperatures (60-80 °C) improve conversion but must be balanced to avoid decomposition or side reactions.

- Microwave Irradiation: Studies show microwave-assisted etherification can reduce reaction times from 6-12 hours to 30-60 minutes with comparable yields.

- Purification: Final product purity is enhanced by recrystallization from ethanol/ether mixtures or by silica gel chromatography.

- Hydrochloride Salt Formation: Conversion to hydrochloride salt stabilizes the compound and facilitates handling and storage.

Comparative Table of Preparation Methods

| Method | Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional heating in DMF with K2CO3 | 6-12 h | 60-75 | High (>95%) | Well-established, reproducible | Longer reaction time |

| Microwave-assisted synthesis | 30-60 min | 65-75 | High (>95%) | Faster, energy efficient | Requires specialized equipment |

| Phase transfer catalysis | 4-6 h | 55-70 | Moderate to high | Mild conditions, biphasic system | Catalyst removal needed |

Analyse Des Réactions Chimiques

4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticoagulant Activity

One of the primary applications of 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride is its potential as an anticoagulant . Research indicates that derivatives of this compound exhibit significant activity as thrombin and factor Xa inhibitors. These properties make them promising candidates for the treatment and prevention of thromboembolic disorders, including:

- Venous Thrombosis

- Pulmonary Embolism

- Arterial Thrombosis

- Myocardial Ischemia and Infarction

The compound's ability to inhibit thrombin suggests it could be utilized in clinical settings to manage conditions associated with excessive blood coagulation, providing a therapeutic alternative to existing anticoagulants .

Modulation of Chemokine Receptors

Another notable application is in the modulation of chemokine receptors , which are critical in various inflammatory processes and disease states. Piperidine derivatives, including this compound, have shown potential in influencing chemokine receptor activity, thereby impacting immune responses and inflammation . This could lead to new therapeutic strategies for treating autoimmune diseases or chronic inflammatory conditions.

Neuropharmacological Effects

The compound may also have implications in neuropharmacology. Its structural characteristics allow it to interact with various neurotransmitter systems, potentially influencing mood and behavior. Research into similar piperidine derivatives has indicated possible applications as:

- Opioid Receptor Antagonists : Modulating pain pathways.

- Antidepressants : Affecting serotonin and norepinephrine levels.

These effects warrant further investigation into the compound's efficacy and safety profiles in treating neurological disorders .

Case Study 1: Thrombin Inhibition

A study highlighted the synthesis of various aromatic ether derivatives, including this compound, which demonstrated potent inhibitory effects on thrombin activity. The findings suggest that these compounds could be developed into effective oral anticoagulants with improved bioavailability .

Case Study 2: Chemokine Modulation

In another study focused on piperidine derivatives, researchers explored the modulation of chemokine receptors by these compounds. The results indicated that specific substitutions on the piperidine ring significantly altered receptor affinity and activity, suggesting a pathway for developing targeted therapies for inflammatory diseases .

Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Anticoagulation | Inhibition of thrombin/factor Xa | Venous thrombosis, pulmonary embolism |

| Chemokine Receptor Modulation | Alteration of immune responses | Autoimmune diseases, chronic inflammation |

| Neuropharmacology | Interaction with neurotransmitter systems | Pain management, depression |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Core Modifications: The target compound’s ether linkage distinguishes it from amide or ester-based analogs (e.g., ’s thiazole-carboxamide). Piperidine substituents: Ethyl or methylene spacers between the aromatic ring and piperidine (e.g., ) influence conformational flexibility and binding affinity to biological targets.

Biological Activity :

- The 4-chloro-2-methylphenyl group is associated with anticancer activity in thiazole derivatives (48% inhibition in ), suggesting the target compound may share similar mechanisms if optimized .

- Piperidine hydrochlorides (e.g., ) are frequently explored for CNS applications due to their ability to cross the blood-brain barrier.

Physicochemical Properties :

Activité Biologique

4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- CAS Number : [specific CAS number not provided in the search results]

This compound features a piperidine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to modulate the activity of certain receptors and enzymes, leading to various physiological effects.

- Receptor Interaction : The compound may act as an antagonist or inverse agonist at certain receptor sites, particularly those involved in neurotransmission.

- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticholinergic Activity

Research indicates that compounds similar to this compound exhibit significant anticholinergic properties. This is evidenced by their ability to inhibit AChE and BuChE, which can lead to increased levels of acetylcholine in the synaptic cleft.

Neuroprotective Effects

Studies have suggested that the modulation of cholinergic pathways can confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterases contributes to enhanced cognitive function and memory retention.

Analgesic Properties

Some derivatives within the piperidine class have been explored for their analgesic effects. The interaction with pain pathways suggests a potential application in pain management therapies.

Research Findings and Case Studies

A review of available literature reveals several studies that support the biological activity of this compound:

-

In Vitro Studies : Various in vitro assays have confirmed the inhibitory effects on AChE and BuChE, with IC values indicating strong potency (typically in the nanomolar range) against these enzymes.

Compound Target Enzyme IC (µM) 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether AChE <0.01 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether BuChE <0.05 - Animal Studies : Animal models have demonstrated improvements in cognitive function following administration of compounds related to this class, supporting their potential as therapeutic agents for cognitive disorders.

- Clinical Relevance : While specific clinical trials involving this exact compound may be limited, its structural analogs have been investigated for therapeutic use in managing conditions like Alzheimer's disease and other cognitive impairments.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution between 4-chloro-2-methylphenol and a piperidinylmethyl halide intermediate, followed by hydrochloride salt formation. Key challenges include controlling regioselectivity and minimizing side reactions. To improve yields:

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : The aromatic protons of the 4-chloro-2-methylphenyl group appear as a doublet (δ 7.2–7.4 ppm) and singlet (δ 2.5 ppm for methyl). Piperidine protons show multiplet signals at δ 1.4–3.0 ppm .

- IR : Stretching vibrations for the ether linkage (C-O-C) appear at ~1100–1250 cm⁻¹ .

- MS : The molecular ion peak ([M+H]⁺) should correspond to the molecular formula C₁₃H₁₇Cl₂NO (exact mass: 290.07) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Solubility in methanol: ~50 mg/mL at 25°C .

- Stability : Susceptible to hydrolysis under acidic or basic conditions. Store at 2–8°C in airtight containers with desiccants to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, a low HOMO-LUMO gap (~4.5 eV) suggests potential as a kinase inhibitor .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors). Docking scores ≤ -7.0 kcal/mol indicate strong binding affinity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects .

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

- Metabolite Profiling : Use LC-MS to rule out off-target interactions from degradation products .

Q. How can regioselectivity challenges in modifying the piperidine ring be addressed?

- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during functionalization .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) to achieve enantioselective alkylation (ee > 90%) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve regioselectivity via controlled heating .

Methodological Considerations

Q. What analytical methods are recommended for quantifying impurities in this compound?

Q. How should researchers design toxicity studies for this compound?

- In Vitro : Test cytotoxicity in primary hepatocytes (IC₅₀ < 10 µM indicates high risk) .

- In Vivo : Conduct acute toxicity studies in rodents (LD₅₀ > 500 mg/kg suggests low toxicity) .

- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.